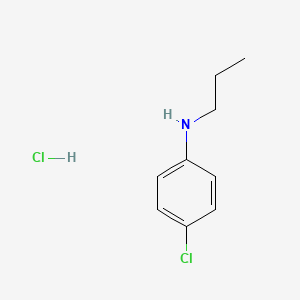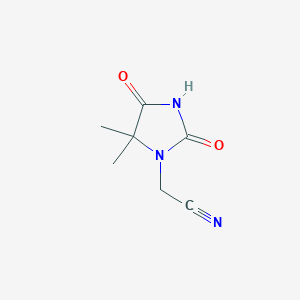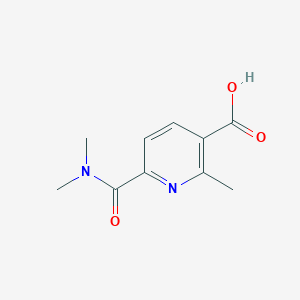
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
説明
“6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a carboxylic acid group (-COOH) and a dimethylcarbamoyl group (-CON(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the dimethylcarbamoyl and carboxylic acid groups attached at the 6 and 3 positions, respectively. The electron-withdrawing nature of these groups could influence the reactivity of the pyridine ring .
Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The carboxylic acid group could participate in acid-base reactions, while the dimethylcarbamoyl group could undergo reactions involving the carbonyl group or the amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and dimethylcarbamoyl groups could impact its solubility, while the aromatic pyridine ring could influence its stability .
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Research has shown that carboxylic acids, including those structurally similar to "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," can inhibit microbial growth at concentrations below desired yields in industrial bioprocessing. These acids damage the cell membrane and decrease microbial internal pH, affecting metabolic processes and respiratory function. Understanding these mechanisms can aid in engineering robust microbial strains for improved performance in biotechnological applications (Jarboe et al., 2013).
Applications in Organic Synthesis and Materials Science
Carboxylic acid derivatives, like "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," play a crucial role in the synthesis of anticancer agents and in the development of nylon materials. These applications highlight the compound's potential in medicinal chemistry and polymer science. For instance, cinnamic acid derivatives have shown promising antitumor efficacy, underscoring the significance of carboxylic acid derivatives in drug development (De et al., 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The separation and purification of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) have been extensively studied. This research is relevant to the purification and industrial application of compounds like "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid." Developments in solvent technologies, such as the use of ionic liquids, have enhanced the efficiency of carboxylic acid recovery, which is vital for their use in bio-based plastics and other green chemistry applications (Sprakel & Schuur, 2019).
Enzymology of Arsenic Metabolism
Although not directly related to "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," understanding the enzymology and toxicology of compounds like dimethylarsinic acid (a carboxylic acid derivative) provides insight into the metabolism, toxicity, and potential carcinogenicity of related compounds. This knowledge is crucial for assessing the safety and environmental impact of carboxylic acid derivatives in various applications (Kenyon & Hughes, 2001).
将来の方向性
特性
IUPAC Name |
6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-7(10(14)15)4-5-8(11-6)9(13)12(2)3/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYZCKAGHTXNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





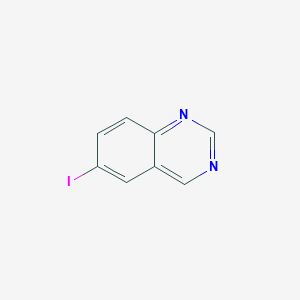

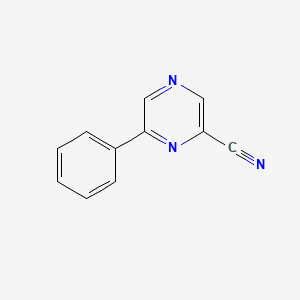
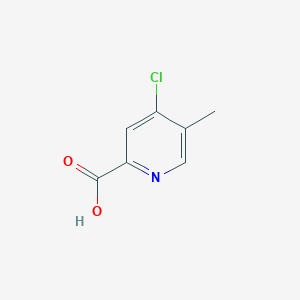

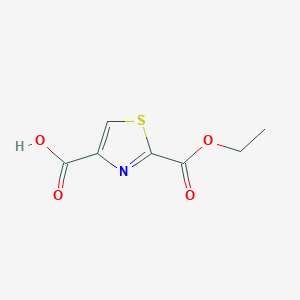
![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
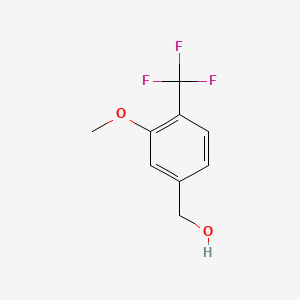
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
